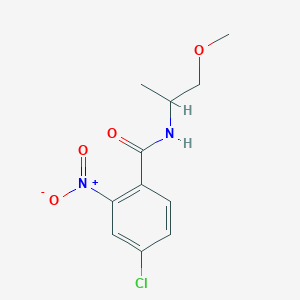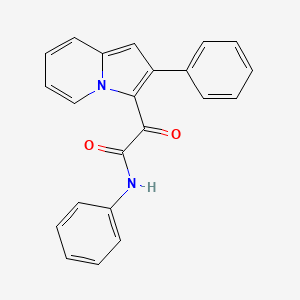
2-butyl-1-(4-methylbenzyl)-1H-benzimidazole
Descripción general
Descripción
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its biological activity .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a condensing agent . Other methods include the cyclization of N-substituted formimidates and the rearrangement of 1,2-diaminobenzene .Molecular Structure Analysis
The benzimidazole ring system is planar and aromatic, capable of participating in pi stacking interactions. The presence of nitrogen in the five-membered ring introduces polarity and the potential for hydrogen bonding .Chemical Reactions Analysis
Benzimidazoles can undergo a variety of chemical reactions, including alkylation, acylation, sulfonylation, and halogenation . The reactivity of the benzimidazole ring can be influenced by substituents on the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific benzimidazole derivative would depend on its exact structure, including any substituents present on the benzimidazole ring. In general, benzimidazoles are relatively stable compounds. They are typically crystalline solids at room temperature .Mecanismo De Acción
The mechanism of action of benzimidazole derivatives in biological systems depends on their chemical structure and the nature of any substituents present on the benzimidazole ring. They have been found to exhibit a wide range of biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, anticancer, and analgesic effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-butyl-1-[(4-methylphenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-3-4-9-19-20-17-7-5-6-8-18(17)21(19)14-16-12-10-15(2)11-13-16/h5-8,10-13H,3-4,9,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWRQMINUXPGFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-chloro-5-iodo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3956260.png)

![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3,5-diethoxybenzamide](/img/structure/B3956272.png)
![ethyl N-[(2-methyl-5-{4-[(2-methylphenyl)amino]-1-phthalazinyl}phenyl)sulfonyl]glycinate](/img/structure/B3956284.png)
![methyl [(5-{4-[(2-chlorobenzoyl)amino]phenyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B3956294.png)

![ethyl 3-[(2-methylpentanoyl)amino]benzoate](/img/structure/B3956316.png)
![1-(1,3-benzodioxol-5-yl)-3-[(3-fluorophenyl)amino]-2-propen-1-one](/img/structure/B3956324.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(2,4-dichlorophenoxy)butanoyl]piperazine hydrochloride](/img/structure/B3956336.png)

